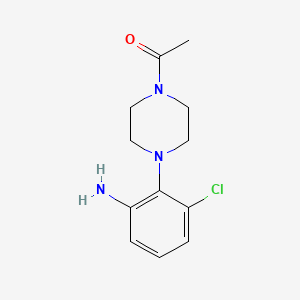

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)12-10(13)3-2-4-11(12)14/h2-4H,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDZKZARKRFPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415542 | |

| Record name | 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893779-10-7 | |

| Record name | 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline, a key intermediate in the manufacture of high-value active pharmaceutical ingredients (APIs), notably the atypical antipsychotic, Aripiprazole.[1][2][3][4] The document is structured to provide researchers, chemists, and process development professionals with a deep understanding of the prevailing synthetic strategies, focusing on the mechanistic principles, experimental design, and practical execution. The guide champions the modern, palladium-catalyzed Buchwald-Hartwig amination as the method of choice due to its efficiency and substrate scope, while also discussing classical approaches. Detailed, step-by-step protocols, data visualization, and safety considerations are integrated to create a self-validating and authoritative resource for laboratory and industrial applications.

Introduction: Strategic Importance of a Key Intermediate

This compound is a bespoke chemical entity whose value is intrinsically linked to its role as a sophisticated building block in medicinal chemistry. Its molecular architecture, featuring a chloro-substituted aniline ring linked to an acetylated piperazine moiety, is pivotal for constructing the final structure of Aripiprazole.[1][3] The synthesis of this intermediate is a critical upstream process where purity, yield, and cost-efficiency directly impact the viability of the final API production. This guide dissects the synthesis from first principles, empowering scientific professionals to not only replicate the procedure but also to innovate and optimize it.

Retrosynthetic Analysis and Strategic Considerations

The core challenge in synthesizing the target molecule lies in the regioselective formation of the C-N bond between the aniline C2 position and a piperazine nitrogen. Two primary retrosynthetic disconnections are logically considered:

-

Strategy A: Arylation of 1-Acetylpiperazine: This approach involves coupling the pre-formed 1-acetylpiperazine with a suitable 2,3-dihaloaniline precursor. This is the most prevalent and industrially favored route. It utilizes a readily available amine and focuses the core challenge on the C-N cross-coupling reaction.

-

Strategy B: Late-Stage Acetylation: This strategy would first involve coupling piperazine with the aryl halide, followed by a final acetylation step. This route is less common as it introduces an additional step and potential complications with chemoselectivity during acetylation, given the presence of the aniline nitrogen.

This guide will focus on Strategy A, which offers superior control and efficiency. The key transformation is the coupling of 1-acetylpiperazine with 2,3-dichloroaniline.

The Method of Choice: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, supplanting harsher, classical methods.[5][6][7] This palladium-catalyzed cross-coupling reaction is exceptionally well-suited for this synthesis, as it demonstrates high tolerance for functional groups and can effectively couple amines with traditionally less reactive aryl chlorides.[6]

Mechanistic Principles

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5][6] Understanding this cycle is paramount for troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2,3-dichloroaniline, forming a Pd(II) intermediate. The regioselectivity for the C2 position is sterically and electronically directed.

-

Amine Coordination & Deprotonation: 1-Acetylpiperazine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a more nucleophilic amido species.

-

Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, regenerating the Pd(0) catalyst and releasing the final product, this compound.

The choice of ligand is critical for the success of this reaction, especially with an aryl chloride substrate. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are required to promote both the challenging oxidative addition and the final reductive elimination steps.[6][8]

Detailed Experimental Protocol

This protocol provides a robust procedure for a laboratory-scale synthesis of this compound via Buchwald-Hartwig amination.

Reagents and Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |

| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 | 1.62 g |

| 1-Acetylpiperazine | C₆H₁₂N₂O | 128.17 | 1.2 | 1.54 g |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol%) | 91.6 mg |

| XPhos | C₃₃H₄₇P | 478.70 | 0.04 (4 mol%) | 191.5 mg |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.4 | 1.35 g |

| Anhydrous Toluene | C₇H₈ | - | - | 50 mL |

Step-by-Step Procedure

-

Reactor Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3-dichloroaniline (1.62 g, 10 mmol), 1-acetylpiperazine (1.54 g, 12 mmol), XPhos ligand (191.5 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

-

Inerting: Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.[6][9]

-

Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) via syringe, followed by the palladium pre-catalyst, tris(dibenzylideneacetone)dipalladium(0) (91.6 mg, 0.1 mmol).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The mixture will typically turn dark brown or black.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding 20 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a crude solid or oil. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Final Product Isolation: Combine the pure fractions and evaporate the solvent. The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield this compound as a crystalline solid with >99% purity.[10]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

Introduction

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a chloroaniline moiety linked to an acetylated piperazine ring, presents a unique combination of functional groups that govern its physicochemical behavior. Understanding these properties is paramount for researchers in drug development, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published data for this specific molecule, this document outlines the predicted properties based on its structural components and provides detailed, field-proven experimental protocols for their empirical determination. This approach is designed to empower researchers to generate reliable data and make informed decisions in their discovery and development pipelines. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Molecular Structure and Core Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties.

Caption: Chemical structure of this compound.

Calculated Physicochemical Data

The following table summarizes the calculated and estimated core properties of this compound. These values are derived from its chemical structure and serve as a baseline for experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClN₃O | Calculated |

| Molecular Weight | 269.73 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Predicted logP | 2.5 - 3.5 | Estimation based on similar structures |

| Predicted pKa (basic) | 7.0 - 8.0 (piperazine N) | Estimation based on similar structures |

| Predicted pKa (basic) | 3.0 - 4.0 (aniline N) | Estimation based on similar structures |

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical chemistry principles.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of the dry compound.[1]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Measurement:

-

For an unknown melting point, perform a rapid heating to get an approximate range.[3]

-

Allow the apparatus to cool, then use a fresh sample and heat slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[2][3]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.[4]

-

Causality: A broad melting range or a melting point lower than a reference standard suggests the presence of impurities, which disrupt the crystal lattice of the solid.

Solubility Determination

Solubility is a crucial parameter for drug delivery and formulation. It is typically determined in aqueous and organic solvents.

Experimental Protocol: Equilibrium Solubility Method

-

Sample Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Addition of Compound: Add an excess amount of this compound to each vial to create a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).[5]

Causality: The solubility of this compound will be influenced by the polar amine and amide groups, which favor aqueous solubility, and the aromatic and chloro- groups, which contribute to its lipophilicity. The overall solubility will be a balance of these competing factors.

pKa Determination

The acid dissociation constant (pKa) indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH. This compound has two basic nitrogen atoms: the aniline nitrogen and the non-acetylated piperazine nitrogen.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if aqueous solubility is low.[6] A concentration of at least 10⁻⁴ M is recommended.[7]

-

Titration Setup: Calibrate a pH meter with standard buffers.[7] Place the sample solution in a jacketed beaker to maintain a constant temperature and continuously stir.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments.[7]

-

Data Acquisition: Record the pH after each addition of the titrant, allowing the solution to equilibrate.[8]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.[9] Two inflection points are expected, corresponding to the two basic centers.

Sources

- 1. byjus.com [byjus.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pennwest.edu [pennwest.edu]

- 5. How to Calculate Solubility | Chemistry | Study.com [study.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

A HYPOTHETICAL FRAMEWORK FOR NOVEL COMPOUND INVESTIGATION

Abstract: The compound 2-(4-acetyl-piperazin-1-yl)-3-chloroaniline represents a novel chemical entity with, as of this writing, no publicly documented mechanism of action. This guide, therefore, serves a dual purpose. Firstly, it proposes a plausible, hypothesis-driven mechanism of action based on a rigorous analysis of the compound's structural motifs. Secondly, it provides a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals to systematically investigate, validate, or refute the proposed mechanism. This document is structured not as a rigid template, but as a dynamic, logical progression of scientific inquiry, emphasizing experimental causality and the establishment of self-validating systems at each stage of the investigation.

Part 1: Structural Analysis and Hypothesis Generation

The rational investigation into a novel compound's mechanism of action begins with a deconstruction of its chemical structure to infer potential biological activity. The structure of this compound contains two key pharmacophores: a piperazine ring and a chloroaniline moiety .

-

Piperazine Derivatives: The piperazine scaffold is a ubiquitous feature in a vast array of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This heterocyclic nucleus is a common component of drugs with antipsychotic, antidepressant, and anxiolytic properties.[2] Many piperazine-containing drugs modulate monoamine neurochemical pathways through direct receptor interaction or by affecting reuptake mechanisms.[2][3] The acetyl group on the piperazine ring may influence the compound's metabolic stability and solubility.

-

Chloroaniline Derivatives: Chloroanilines serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[4][5] The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[6] While some chloroaniline derivatives exhibit toxicity, particularly hematotoxicity[4][7], they are also integral components of compounds with demonstrated anticancer and antimicrobial activities.[8][9][10]

Hypothesized Mechanism of Action:

Based on the prevalence of the phenylpiperazine scaffold in neurology and oncology, a plausible primary hypothesis is that This compound acts as a modulator of key signaling pathways implicated in both cancer and neurological disorders. Specifically, we hypothesize that the compound may exhibit inhibitory activity against receptor tyrosine kinases (RTKs) or serine/threonine kinases, which are frequently dysregulated in these disease states. The chloroaniline moiety may contribute to the compound's binding affinity and selectivity, while the acetyl-piperazine group could influence its pharmacokinetic profile and potential for CNS penetration.

Part 2: A Step-by-Step Experimental Guide to Mechanism of Action Elucidation

This section outlines a comprehensive, multi-tiered experimental workflow designed to systematically test the proposed hypothesis. Each phase is designed to build upon the previous one, providing a logical and robust path to mechanism of action confirmation.

Phase 1: Initial Target Identification and Validation

The primary objective of this phase is to identify the direct molecular target(s) of the compound.

1.1. Broad-Spectrum Kinase Profiling:

-

Rationale: Given the hypothesis that the compound may target kinases, an initial broad-spectrum kinase screen is the most efficient method for unbiased target identification.

-

Methodology:

-

Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). These platforms typically screen a compound against hundreds of purified human kinases at a fixed concentration (e.g., 10 µM).

-

The output is typically a percentage of inhibition relative to a control.

-

Prioritize hits that show significant inhibition (e.g., >70%) for further validation.

-

1.2. Dose-Response and IC50 Determination:

-

Rationale: To confirm the primary hits from the kinase screen and quantify their potency, dose-response curves must be generated.

-

Methodology:

-

For each validated hit, perform in vitro kinase assays using a range of compound concentrations (e.g., 10-point serial dilutions from 100 µM to 1 nM).

-

Measure kinase activity using a suitable method (e.g., radiometric assay with ³²P-ATP, or a luminescence-based assay like ADP-Glo™).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description | Example Data |

| Kinase Target | The specific kinase being assayed. | Kinase X |

| Compound Concentration | The concentration of the test compound. | 0.001 - 100 µM |

| % Inhibition | The percentage reduction in kinase activity. | 5% - 98% |

| IC50 | The concentration of the compound that inhibits 50% of the kinase activity. | 0.5 µM |

1.3. Cellular Target Engagement Assays:

-

Rationale: It is crucial to confirm that the compound can engage its target within a cellular context.

-

Methodology:

-

Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement assay.

-

CETSA: Treat intact cells with the compound, followed by heating to induce protein denaturation. The binding of the compound to its target will stabilize the protein, leading to a higher melting temperature. This shift can be detected by Western blotting or mass spectrometry.

-

NanoBRET™: This assay uses bioluminescence resonance energy transfer to measure the binding of the compound to a luciferase-tagged target protein in live cells.

-

Phase 2: Delineating the Cellular Signaling Pathway

Once a direct target has been validated, the next step is to understand the compound's impact on the downstream signaling cascade.

2.1. Phospho-Protein Profiling:

-

Rationale: If the target is a kinase, its inhibition will lead to changes in the phosphorylation status of its downstream substrates.

-

Methodology:

-

Treat a relevant cell line (e.g., a cancer cell line known to be dependent on the identified kinase) with the compound at a concentration around its cellular IC50.

-

Lyse the cells at various time points (e.g., 15 min, 1 hr, 6 hr, 24 hr).

-

Analyze the cell lysates using a phospho-specific antibody array or by quantitative mass spectrometry-based phosphoproteomics.

-

Identify signaling pathways that are significantly modulated by the compound.

-

Caption: Workflow for identifying the molecular target and downstream pathway.

2.2. Western Blot Analysis:

-

Rationale: To validate the findings from the phospho-protein profiling, quantitative Western blotting should be performed for key signaling nodes.

-

Methodology:

-

Following the same treatment protocol as in 2.1, separate cell lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors.

-

Use a secondary antibody conjugated to a fluorescent dye for detection and quantification.

-

Caption: A hypothetical signaling pathway inhibited by the compound.

Phase 3: Phenotypic and Functional Characterization

This phase aims to connect the molecular mechanism of action to a cellular phenotype.

3.1. Cell Viability and Proliferation Assays:

-

Rationale: If the compound inhibits a pro-proliferative signaling pathway, it should reduce cell viability and proliferation.

-

Methodology:

-

Treat a panel of cancer cell lines with varying concentrations of the compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTS or resazurin-based assay.

-

Measure cell proliferation using a BrdU incorporation assay or by direct cell counting.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

3.2. Cell Cycle Analysis:

-

Rationale: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat cells with the compound for 24-48 hours.

-

Fix the cells and stain their DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

3.3. Apoptosis Assays:

-

Rationale: To investigate whether the compound induces programmed cell death.

-

Methodology:

-

Treat cells with the compound for 24-48 hours.

-

Stain cells with Annexin V and propidium iodide and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Confirm apoptosis by Western blot analysis for cleaved caspase-3 and PARP.

-

Part 3: In Vivo Validation and Preclinical Assessment

The final phase of mechanism of action elucidation involves validating the findings in a relevant in vivo model.

4.1. Pharmacokinetic (PK) Studies:

-

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology:

-

Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes.

-

Collect blood samples at multiple time points.

-

Quantify the concentration of the compound in the plasma using LC-MS/MS.

-

Calculate key PK parameters such as half-life, Cmax, Tmax, and oral bioavailability.

-

4.2. In Vivo Target Engagement and Pharmacodynamic (PD) Studies:

-

Rationale: To confirm that the compound reaches its target in vivo and modulates its activity at tolerated doses.

-

Methodology:

-

Implant tumors derived from a sensitive cell line into immunodeficient mice.

-

Once tumors are established, treat the mice with the compound at various doses.

-

Collect tumor tissue at different time points after the final dose.

-

Analyze tumor lysates by Western blot to assess the phosphorylation status of the target kinase and its downstream effectors.

-

4.3. Efficacy Studies:

-

Rationale: To determine if the compound has anti-tumor efficacy in a preclinical model.

-

Methodology:

-

Using a tumor xenograft model as described above, treat mice with the compound or a vehicle control over a period of several weeks.

-

Measure tumor volume regularly.

-

At the end of the study, euthanize the mice and weigh the tumors.

-

Assess the statistical significance of any reduction in tumor growth.

-

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but systematic process. By following the logical progression of experiments outlined in this guide—from unbiased target identification to in vivo validation—researchers can build a robust and comprehensive understanding of how this compound exerts its biological effects. This hypothesis-driven approach, grounded in the principles of scientific integrity and experimental causality, provides a powerful framework for advancing promising new chemical entities toward clinical development.

References

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). Journal of Pesticide Science, 46(2), 189-197. [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). ResearchGate. [Link]

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). PubMed. [Link]

-

4-Chloroaniline (CICADS 48, 2003). INCHEM. [Link]

-

Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2022). PubMed. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). ResearchGate. [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). PubMed Central. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

Current awareness of piperazines: pharmacology and toxicology. (2011). PubMed. [Link]

-

Thriveni, K. S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. [Link]

-

NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. (1992). PubMed. [Link]

-

The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). PubMed Central. [Link]

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. (2019). PubMed. [Link]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). PubMed Central. [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. (2011). PubMed. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 5. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Characterizing the Biological Activity of Novel Phenylpiperazine Scaffolds: A Case Study on 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

Abstract: The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1] This guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of novel compounds built upon this scaffold, using the uncharacterized molecule 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline as a practical case study. While this specific compound is not extensively documented for biological activity, its structural components—a chloroaniline ring and an N-acetylpiperazine moiety—are features of molecules with known anticancer, antimicrobial, and central nervous system activities.[2][3] This document provides researchers, scientists, and drug development professionals with a robust framework for moving a novel chemical entity from computational prediction through to preliminary mechanism of action studies, emphasizing the causality behind experimental choices and the principles of scientific integrity.

Part 1: Foundational Analysis & In Silico Profiling

Before committing to resource-intensive wet-lab synthesis and screening, a foundational analysis based on the compound's structure is critical. This initial phase leverages computational tools to predict physicochemical properties, potential biological targets, and metabolic liabilities, thereby guiding the subsequent experimental design.

Structural and Physicochemical Assessment

The subject molecule, this compound, is a synthetic organic compound that serves as a versatile chemical building block for synthesizing more complex molecules for biological evaluation.[4] Its structure is comprised of three key moieties:

-

3-Chloroaniline: This group provides a substituted aromatic core. The chlorine atom can influence electronic properties and participate in halogen bonding, while the aniline amine group is a key site for hydrogen bonding. Aniline derivatives are common starting materials for pharmacologically active heterocycles.[4]

-

Piperazine Ring: A six-membered heterocycle with two nitrogen atoms, the piperazine ring is a highly valued feature in pharmaceuticals. It can improve aqueous solubility and oral bioavailability and often serves as a linker between different pharmacophoric elements.[1][5] Its basic nitrogens can be crucial for receptor interactions.

-

N-Acetyl Group: The acetyl group on the piperazine nitrogen neutralizes its basicity at that position. This modification can enhance metabolic stability, alter binding affinity, and fine-tune the compound's pharmacokinetic properties.[4][6]

A preliminary physicochemical properties assessment (e.g., Lipinski's Rule of Five) is a crucial first step to predict the "drug-likeness" of the molecule.

| Property | Predicted Value | Significance |

| Molecular Weight | ~267.74 g/mol | < 500 Da (Favorable for absorption) |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Optimal range for membrane permeability |

| H-Bond Donors | 1 (from aniline -NH2) | < 5 (Favorable) |

| H-Bond Acceptors | 3 (2x N, 1x O) | < 10 (Favorable) |

Table 1: Predicted Physicochemical Properties.

Target Prediction & In Silico Docking

Based on its structural similarity to known bioactive agents, several target classes can be prioritized for computational and subsequent experimental investigation. Piperazine derivatives, for example, have shown diverse pharmacological activities, including anticancer and antimicrobial effects.[3][7]

-

Kinase Inhibition: The general structure resembles scaffolds found in many small-molecule kinase inhibitors. Molecular docking simulations against the ATP-binding pockets of various oncogenic kinases (e.g., EGFR, VEGFR, Abl) can predict potential binding affinities and modes.

-

GPCR Modulation: Phenylpiperazine is a classic scaffold for ligands of serotonin and dopamine receptors.[8][9] Docking studies against these G-protein coupled receptors can reveal potential central nervous system activity.

-

Enzyme Inhibition: Derivatives have shown potential for inhibiting enzymes like monoamine oxidase (MAO), suggesting applications in managing neurodegenerative diseases.[4]

Part 2: Chemical Synthesis & Analytical Validation

The integrity of all subsequent biological data relies on the unambiguous confirmation of the compound's identity and purity.

Synthetic Strategy

The synthesis of this compound would typically be achieved via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. A common approach involves reacting 1-acetylpiperazine with a suitable di-substituted benzene precursor, such as 1,3-dichloro-2-nitrobenzene, followed by reduction of the nitro group to the aniline.

Figure 1: A representative synthetic and purification workflow.

Protocol: Analytical Quality Control

Objective: To confirm the identity and purity of the synthesized compound, ensuring it is >95% pure for biological assays.

Methodologies:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

-

Gradient: 5% to 95% B over 5 minutes.

-

Detection: UV (254 nm) and ESI+ Mass Spectrometry.

-

Expected Result: A single major peak in the UV chromatogram with a corresponding mass peak at m/z = 268.12 [M+H]+.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: DMSO-d6 or CDCl3.

-

Experiments: 1H NMR, 13C NMR.

-

Expected Result: The proton and carbon spectra should show characteristic peaks corresponding to the aromatic, piperazine, and acetyl protons, with appropriate chemical shifts, splitting patterns, and integration values consistent with the proposed structure.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Purity assessment.

-

Use a validated method similar to the LC-MS to quantify the area of the main peak relative to any impurity peaks.

-

Part 3: In Vitro Biological Screening Cascade

A tiered approach is employed to efficiently screen for biological activity, starting with broad phenotypic assays and progressing to more specific, target-based validation. Based on literature for related compounds, anticancer and antimicrobial activities are high-priority areas for investigation.[3][10]

Tier 1: Phenotypic Screening - Anticancer Activity

The initial screen aims to identify if the compound has a general cytotoxic or cytostatic effect on cancer cells.

Protocol: MTT Cell Viability Assay

Objective: To determine the effect of the compound on the metabolic activity (as a proxy for viability) of a cancer cell line (e.g., HCT116 human colon carcinoma).[11]

Materials:

-

HCT116 cells

-

DMEM media with 10% FBS

-

Test compound dissolved in DMSO (10 mM stock)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates, multichannel pipette, plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should be ≤0.5%.

-

Remove old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "no cells" (media only) wells.

-

Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Tier 2: Target-Based Screening & Mechanism of Action

If significant anticancer activity is observed (e.g., IC50 < 10 µM), the next logical step is to identify the molecular target. Given the structural alerts, a kinase inhibitor screen is a rational choice.

Figure 2: A decision-making workflow for screening and MoA studies.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to its putative target protein inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Materials:

-

Cancer cell line expressing the target kinase.

-

Test compound and vehicle (DMSO).

-

PBS, protease/phosphatase inhibitors.

-

PCR tubes, thermocycler, equipment for protein lysis (e.g., sonicator).

-

SDS-PAGE and Western Blotting reagents (antibodies for the target protein).

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 10x IC50) or vehicle for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western Blotting.

-

Data Interpretation: In the vehicle-treated samples, the protein signal will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures, confirming target engagement.

References

-

de la Torre-López, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Mehta, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. [Link]

-

Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

-

Mehta, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. PubMed. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

-

Wang, Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC - NIH. [Link]

-

Mehta, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]

-

de la Torre-López, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline structural analysis

An In-Depth Guide to the Structural Elucidation of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

A Whitepaper for Researchers and Drug Development Professionals

Abstract

In the realm of medicinal chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This technical guide provides a comprehensive, multi-technique workflow for the structural analysis of this compound. As senior application scientists, we move beyond mere procedural descriptions to explain the causality behind experimental choices, presenting a self-validating system of analysis. This document serves as a practical guide for scientists seeking to confirm the identity, purity, and three-dimensional architecture of novel small molecules, using this specific compound as a detailed exemplar.

Introduction: The Subject Molecule

This compound, with the molecular formula C₁₂H₁₆ClN₃O, is a substituted aniline derivative incorporating a chloro-substituent and an acetylated piperazine ring. Such scaffolds are of significant interest in drug discovery, as the piperazine moiety is a common feature in many pharmaceuticals, known to modulate pharmacokinetic properties, while substituted anilines are versatile precursors for a vast array of heterocyclic compounds.[1] A rigorous structural confirmation is therefore the critical first step before committing resources to biological screening or lead optimization.

Figure 2: Workflow for the integrated structural analysis of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. For a molecule of this complexity, a combination of ¹H, ¹³C, and 2D NMR experiments is essential.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those on the aniline amine group.

-

Instrumental Setup: Utilize a high-field spectrometer (≥400 MHz) to achieve optimal resolution of signals, particularly for the overlapping aromatic and piperazine regions.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse spectrum.

-

¹³C NMR: Acquire a proton-decoupled spectrum to simplify the data to one peak per unique carbon.

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to definitively assign proton and carbon signals and confirm connectivity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate ¹H signals and reference the spectra (e.g., to the residual solvent peak or TMS).

Data Interpretation: Predicted Spectral Data

The following tables summarize the predicted NMR data for this compound. These predictions are based on established substituent effects on aromatic systems and known chemical shifts for piperazine derivatives. [2][3][4][5] Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic-H (H4, H5, H6) | 6.7 - 7.3 | m | 3H | The electron-donating amine and electron-withdrawing chloro groups will create a complex multiplet pattern in this region. |

| Aniline-NH₂ | ~5.0 (broad) | s | 2H | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent. |

| Piperazine-H (N-CH₂) | 3.6 - 3.8 | t | 4H | Protons adjacent to the electron-withdrawing acetyl group are deshielded. |

| Piperazine-H (N-CH₂) | 2.9 - 3.2 | t | 4H | Protons adjacent to the aniline ring. |

| Acetyl-CH₃ | ~2.1 | s | 3H | Typical chemical shift for a methyl group of an N-acetyl moiety. |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| Carbonyl C=O | ~169 | Characteristic chemical shift for an amide carbonyl. |

| Aromatic C-N (C2) | ~145 | Carbon directly attached to the piperazine nitrogen. |

| Aromatic C-NH₂ (C1) | ~142 | Carbon bearing the primary amine group. |

| Aromatic C-Cl (C3) | ~118 | The inductive effect of chlorine shifts this carbon upfield relative to other substituted carbons. |

| Aromatic C-H | 115 - 130 | Remaining aromatic carbons. |

| Piperazine C (adjacent to C=O) | ~45 | Carbon atoms adjacent to the acetyl group. |

| Piperazine C (adjacent to ring) | ~50 | Carbon atoms adjacent to the aniline ring. |

| Acetyl CH₃ | ~21 | Methyl carbon of the acetyl group. |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. The key is to obtain a highly accurate mass measurement of the molecular ion.

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode. This method typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight determination.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF) instrument, capable of mass accuracy in the low ppm range.

Data Interpretation: The Chlorine Isotope Pattern

A critical piece of evidence for this molecule is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for any chlorine-containing ion. [6][7]

-

Molecular Formula: C₁₂H₁₆ClN₃O

-

Monoisotopic Mass (for C₁₂H₁₆³⁵ClN₃O): 253.0982 Da

-

Expected [M+H]⁺: A peak at m/z 254.1055 (corresponding to the ³⁵Cl isotope).

-

Expected [M+2+H]⁺: A second peak at m/z 256.1025 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the [M+H]⁺ peak. [6][7] The observation of this m/z pair with a 2 Da separation and a ~3:1 intensity ratio is a definitive confirmation of the presence of a single chlorine atom in the molecule. [8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Experimental Protocol: FTIR

-

Sample Preparation: The purified solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: Characteristic Vibrational Bands

The FTIR spectrum should exhibit absorption bands characteristic of the molecule's key functional groups. [10] Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (Piperazine, Acetyl) |

| ~1640 | C=O stretch (Amide I band) | N-Acetyl Amide |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 800 - 600 | C-Cl stretch | Aryl Halide |

Single Crystal X-Ray Crystallography: The Ultimate Proof

While the combination of NMR, MS, and FTIR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state. [11][12][13]

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: This is often the most challenging step. High-quality single crystals must be grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. [14]3. Structure Solution & Refinement: The diffraction data is processed computationally to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

A successful crystallographic analysis provides definitive confirmation of atomic connectivity, bond lengths, bond angles, and stereochemistry, leaving no ambiguity about the molecule's structure. [15]

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework and atomic connectivity. High-resolution mass spectrometry confirms the molecular formula and the presence of chlorine through its distinct isotopic signature. FTIR spectroscopy verifies the presence of key functional groups. Together, these techniques provide a cohesive and self-validating body of evidence. For absolute confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional structure. This rigorous, evidence-based workflow is fundamental to ensuring the quality and integrity of chemical entities progressing through the drug discovery pipeline.

References

[8]Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8u7rT5u9TE6qVE2GLQ185n9drA6YpwIzYPqQdiqlBczi_vUaTzZHBPr21DlfW0WDC63cNcXwlP2jMJ5lQjsLGxbJdZD-2fDz5xd3Wm-u1N3QwsqfMcaVTZUgmkAJB9nQLjSonHqXoIFSequ5KOrr4EiysNFvCxkvJsg9Sj_qEcbyYNMjRtMWfw0Ehxp9AVvCznrtH8H-wEjoPOvWonfDi1J9pEfZK4akpGlI5pgGIp91kqlgzDfQnM1XeNc-5W06J0A==] [2]Optica Publishing Group. (1993). IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 47(4), 411-422. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx-hzegpSF-1CgBriegZmECzZIZG9r1JtrcLlZcV28PTdJt8fcqHKsFSHxinmunAY1Uxwl8k2ri41LzMH3exQTcTU5v-IGX9yaHJ8-8hZPxmlMgB-Ai60tjV_VUE35zup2grfUWQp7FWugCPtMNcUEHQ==] [11]The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from UQ website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGufnFgoT9pkDhaWxnkUhZP_0Rn-kePc-RagnnuQNLASE0HhHpzO8bKc_s6pM3Tsi9X5OBcCXKXSx6l2Mu3Vhn_XDrMso2OVdage1UBoKBRq-X8DhKAnQ1Yn1JQEb_KQ7-pXrSL9ZyOPUb7ztLoDTAJeY_78P-yft-UeNa9N7jzRm6dRmizGt0xhLTkWPO84dL5Bkq8pyJuN2KZShdDMnT3p-1uWQWonYwtS7LwPPO5beoIvNlxyUy3saAROM0=] [12]Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEakd6EmJgqU2vKHiL63qryPjrw6pgqs8aVmlaAicNkhB8D2oZa__K5OCgP2C4C7SWhzdYMgLUgOWBGabV9_ub01iHths7MMAmL4VWehzvKIRl9bgvPM-9UwVj3EGy2OOw1H3sLeGj3zax7pWfkUtq3Ma-lVt2sSheF2h18-pBC3GRYg1oap97gL61XUn0lAQTwnyUXPcvyzlx9Bz_tS8DUArg=] [6]Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJi2THcovP95FiaYmLAEBrzteUhBVVbzwL6s6Wz9ZKSWfpzjzEBEeukoACSCTP7A8tqoApbX0gd1kPj1KlW--glv1-66pNE2N9DAHV2codP6nb0fJ7_IKY98vVO5iSp2LBi2bwRKFYffYiVPcy6Uk7ZS-sP3-AuiovDzcrOeRA2tHTxA-9jtjZmwfKiOu0_fOqunHOMI6_LolfI9wJdNyH668HeyKWqLUPJGEnAilhUtTz6KPYepSoYer8h2kdkHQ-QC4XKfXHsEbF5JsMwUaLvbHYrvFy9n8pLfiTu4jAdIm1zjUCpl8tuQ6AStb2QA=] [13]Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Retrieved from Rigaku website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZypGR0KQ8Ijt7cpq6RND00lIuuCK5TgKHc9s9_of0r8QtmMB7SL_Hd5sRSYSp4nqN1HNhMKSxOA-AZdhO0kGg3EOIP-teB5KGUQeFMcSdHhRrYnq0PZgfaDl0jZ5vRGqawh89NQMtluAy6nLWf1ZWEzGeYj-EHdPu3jHuY9fHFzFiYP8caQ3MGOA=] Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Vol 46, December 2008, pp. 833-837. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT8dAUPTMqnMYjb6mZvKku2uTYW5IarVW4lQ8quf-_gb6p5Jk7lpjjN_EAaOHpnxzLO8vlLZ31IAF45-KLeJ5AIoiWLEZK7hKkhv3ARAPPn2zfTRsjRxu0oXGeJDqb21YE0FlGbmWR7eiiyrqsKbm-FnciSPfEB9ZKwjkPuaE6fVgtJp395c_Fdiz0j_A=] [14]AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from AZoLifeSciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2Q-sj6WgHlhxRzv43RVDcwy9y8MCFES3Z8sqGYyssISVxaXnPj4c6R6DMwCxwVTJ1Vervf6Hho8YbWMM5AZN049ZMw8Syzp-J62GMTTpLzTKshJDRYdA6v7p9yeyDQLN8YBAP1aUNZ13MGBAw3cWeQsK8dkHCGwLHDZqGtOyaQ6VqGh9kt6rpf5dXAKBU-gVriGM5iGmgarXh8_GU2_hdhHAHKaFXTNgzEOZx9esrblwLg==] [3]PubMed. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from PubMed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtt6ou_qJqYT2xKpyM2wzrzZICRpThUfnfHn1Nhqzt61JJTbWavpL5Vc82BBKTkMCoWh0jXX4j1tanFTZZFHS29atxoyodhXq8V6rYU1T1e9m3K_utV1c_qWZaJADI2OdNqUQn] [10]ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ro2LaxzLHu-NFzhpShrJlH3Go5jCGOtB3JEkG6sHJVGZ5Pbw-9HrJTqALQY-i8u1NpmkWP7S4tL-yXNiK-4zcPFu6cYns7PbY8IQoMu_qqKpXFzaUO5bSoyK-UyNqKScd2htmi4_vp-KBzL9XV-3L2gu0xn1yR3sfSr_9uB6nHrsCgo5IqzyrJBX9ciL5A1fHnYgU952OX7nJCNzLiDV-w==] [15]Wikipedia. (n.d.). X-ray crystallography. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVaeP6FQS5uLCKbuRO6KSLAFuRS9ICIaeoU03Mf60LJeCnQ2rkG_uYgIdArOexXQHAN51sp4QycC5Hj1XLUbEvj3zTwgHxUYQbXV48Cc6P7PZ1EGt0MHH0NnXwdXKGOO5QGQgVXX-CSGQnhoZG-w==] [7]Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKAEv7AI-5t_XFrv0diDhn8oahC0Bm8gVvLdM4TloLDKeReO7mWBT9zPVl4YXdygn4uxsfB_ar-vvRbk1jA252FWTrjvHdTHgSiWrDIvcPnEiZ7kROEPU8UuFkAIV_VMs3RgHWPXMV1BJS_DgD6cANuabFSevTeFDv7_a7chBYz0C9cpM4lEgq-u5vGEWhXtuCGicaKBsrns8WmUpdyibREzzv55c-JBRabqQiwgDEqQtDIKRyfXB25zDdenYIXEYm2M0VaBLOcT5Pspe-p9HS5uegveLFyKJiNFdUsz7P0gjFU-871dNxZqvX4mdnqpgmXDu9MvpQsnpVM9NqnQ==] [4]National Institutes of Health (NIH). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from NIH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq0y7IgJAX3DNMgVCY-Jy_xURx7Cvn695ddtrEqm8YS5v9-p3yVGTvgCJdYABFMJltBgeRLrO2qrlnZ1OcrMhrDhbkXqDNWdaWVpvv_jicz1HT1EBhinEOFeWZhVzPtdmOlnGM-x_5bFjsdaNF] [16]ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKCxGO_elGaoh_CEr_3kr56aMoReUp0EArPJjLclx_95CZaVFUzx6ieM0fwEPL6E0yWaNEQ6e_S20CCqdovk5bL5_n-tYhwOlq6HZd4WvG0xdEKfoJssRQ6CmlzJ2p5YAmL3RmaLxfbwS5mNuwdkqnDerkA7NA78V1BVkLtGR6AkiRrW2_toyWHP-LJvxvKXaR1w==] [5]Journal of the Chemical Society, Perkin Transactions 2. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1d3ny7kIFVke80gDnCMYtF6GedDj0F5jC7PB70MIAq_FcrM4OD9-PCNS8_h8tchRpFoGuzREHnusc9Dckqr2k3l_phIcge48ouG-LPHrzgpCaMKvEAukWa9HmwW7lEw0=] [17]ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAzkqDAoO4D4WNJ7zN5_MPJRZSHmk5R0_BiQkIgnONZ4DmMoDepCAZLF-jP8HPrcaSK2524xrbXwJvJlpo3MfnH9J_c6bOIb7fLvHsZwWQaSkTBzqFD35QoymqoeouR4Ufo98wlXxW1EqVLtq43lQeQNuLM7Zga_AVzio-IaTHH_O6mwq4] [18]ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8zGFMYqnsXO1Uq_r5xE71SmtJwSFx3xyaf09Em86Xuqqe0N5_rj57gmh0MGYCfXyWsJlBUkkGEG0tpk1txV9-GCMzTHcWMImls3TsHP5U9LsLyqz6ixkBw-XKORFjrYhZf5LoUIiS] [9]ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjLa_Mr1v9k0_tT5BWvHW_0XJJoylNUigDcfN918-ecHeFYulq0qVnMt-8ua-OQWhjaqIyNaRxlTkfPIKO0DcltSiqekc1GGO0iYrjO95pIJetzjFIu7httxnhsXxb9ukM-CGLuYGXv-bNlDsNy9CDNt6q3bku2SV52J_jr_7DSzdrc9_CixvKC0dp9gNCwQWnUwoTV3m7ucqRoWuUaUmjG9mk_JIvCQ==] [19]Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDCLPRDndYf5-BDhb_4ED1mfrpw78gaWaaFZLolLig4KDOVJnBeS2l6vjHNot5e_eGtDKVSw5aASumvj_ouvMcJIMCyIEB3Vk0dJ-7pwwX78ok9zGVA8RwjTQqBLKqrgP-Uol2dOlrcNJhRfr1Qmz5U1m91q3ijhJ-vFogCxMWS5dKY9PHqd4dtkQGNv39S7w=] [20]YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSMXRiP2kgl-2G5RVUCQNjSPnMzSc4_Y3RxN-xFqLCCUS4buq0VIHgJqL-HDrnbo9XgxM10I8K32sp-7TRYwsBASyYDkUmXWCCCneVcDnDeejkvGjBmdGtteK0M31tH6L-WHOlT_k=] [1]Benchchem. (n.d.). 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4989_kersU1nZV6x2LfFcLqQOYKiN0V_HZK0dKm5uqwqeOMUVGSdjjgTDwgTQk9c4DMrSxW2lF9QAXgWIvbLf8RrpOuL9c9q4y8HbCLZADpiFtgw0xY82RucKNuY8v8XwMCcz]

Sources

- 1. benchchem.com [benchchem.com]

- 2. OPG [opg.optica.org]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. excillum.com [excillum.com]

- 13. rigaku.com [rigaku.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jmaterenvironsci.com [jmaterenvironsci.com]

- 20. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Research Potential of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline (CAS 893779-10-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline, bearing the CAS number 893779-10-7, is a synthetic organic compound that has emerged as a molecule of significant interest within the domain of medicinal chemistry. Its structural architecture, featuring a chloro-substituted aniline ring linked to an acetylated piperazine moiety, positions it as a promising scaffold for the development of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of the compound, extrapolating from existing research on structurally related phenylpiperazine derivatives to illuminate its potential mechanism of action, and furnishing detailed protocols for its synthesis, characterization, and biological evaluation as a putative anticancer agent. While specific preclinical data for this exact molecule is not extensively published, the robust body of evidence surrounding the phenylpiperazine class allows for the formulation of a strong, data-driven hypothesis regarding its therapeutic utility.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development. The table below summarizes its key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 893779-10-7 | N/A |

| Molecular Formula | C₁₂H₁₆ClN₃O | [1] |

| Molecular Weight | 253.73 g/mol | [1] |

| Appearance | Powder or liquid | N/A |

| Predicted Boiling Point | ~487°C at 760 mmHg | [1] |

| Predicted Density | 1.28 g/cm³ | [1] |

| Predicted Flash Point | 248°C (closed cup) | [1] |

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the formation of piperazine derivatives.[1] A plausible synthetic route is outlined below.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document establishes a predictive physicochemical profile based on the well-understood properties of its core chemical moieties: the acetylated piperazine ring and the chloroaniline system. This guide is designed to offer researchers and drug development professionals a robust framework for handling, formulating, and analyzing this compound. It details inferred solubility characteristics in a range of pharmaceutically relevant solvents and outlines a systematic approach to evaluating its chemical stability through forced degradation studies. Detailed, field-proven experimental protocols are provided to enable the empirical determination of these critical parameters, ensuring the generation of reliable data for developmental programs.

Introduction: A Structural Perspective on Physicochemical Properties

This compound is a synthetic organic molecule that integrates several key functional groups, each contributing to its overall physicochemical profile. The molecule's structure, featuring a substituted aniline ring linked to an acetylated piperazine, suggests its potential as a scaffold in the design of novel therapeutic agents, particularly in oncology and neuroscience. The piperazine ring is a common feature in many pharmaceuticals, often enhancing a molecule's ability to interact with biological targets, while the acetyl group can influence metabolic stability and solubility.[1] The chloroaniline moiety contributes to the molecule's pharmacokinetic properties.[1]

A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement in any research or development pipeline. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. This guide provides a predictive assessment of these properties and the experimental means to verify them.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar functionalities. The presence of the acetyl, amine, and piperazine nitrogens introduces polarity and sites for hydrogen bonding, which would suggest some degree of aqueous solubility. Conversely, the aromatic chloroaniline ring contributes to the molecule's lipophilicity.

Based on the general solubility characteristics of piperazine derivatives and substituted anilines, the following profile can be predicted. It is imperative to note that these are estimations and require experimental verification.

| Solvent | Predicted Solubility | Rationale |

| Aqueous Buffers (pH dependent) | Low to Moderate | The basic nitrogen atoms of the piperazine ring (pKa of the second protonation is typically around 5.3-5.7) will be protonated at acidic pH, forming a more soluble salt. At neutral and basic pH, the free base is expected to have lower aqueous solubility. |

| Methanol / Ethanol | Soluble | These polar protic solvents are effective at solvating both the polar and non-polar regions of the molecule through hydrogen bonding and dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Moderately Soluble | As a non-polar aprotic solvent, DCM will primarily interact with the lipophilic chloroaniline portion of the molecule. |

| Acetonitrile (ACN) | Soluble | ACN is a polar aprotic solvent commonly used in reversed-phase chromatography and is expected to be a good solvent for this compound. |

| Hexane / Heptane | Insoluble | These non-polar hydrocarbon solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement using the shake-flask method, a gold standard for solubility determination.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, pH 7.4 phosphate buffer, methanol, etc.)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a validated quantitative method

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Chemical Stability Profile and Degradation Pathways

The chemical stability of this compound is critical for its development. Degradation can be initiated by several factors, including pH, temperature, light, and oxidizing agents. Understanding these liabilities is essential for establishing appropriate storage conditions and shelf-life. Piperazine derivatives can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[2]

Predicted Stability Liabilities:

-

Hydrolytic Degradation: The amide linkage of the acetyl group is a potential site for hydrolysis, particularly under strong acidic or basic conditions, which would yield 1-(3-chloro-2-aminophenyl)piperazine. The piperazine ring itself is generally stable to hydrolysis.[2]

-

Oxidative Degradation: The nitrogen atoms in the piperazine ring and the aniline amine group are susceptible to oxidation, which can be promoted by the presence of peroxides or metal ions. This can lead to the formation of N-oxides and other degradation products.

-

Photolytic Degradation: Aromatic anilines can be sensitive to light, potentially leading to photo-oxidation or rearrangement reactions. The presence of a chlorine substituent may also influence photostability.

Forced Degradation Studies: A Proactive Approach

Forced degradation (or stress testing) is a crucial component of drug development that provides insights into the intrinsic stability of a molecule.[3] These studies are designed to accelerate degradation to identify likely degradation products and establish stability-indicating analytical methods.[4]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to forced degradation in accordance with ICH guidelines.[3]

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC-grade water, methanol, and acetonitrile

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/PDA-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.[2]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with both PDA and MS detection.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-